2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

Catalog No.
S15376452
CAS No.
M.F
C14H20Cl2N2O
M. Wt
303.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-m...

Product Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

InChI

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3

InChI Key

XIGSGXJYDQOHTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide is a synthetic organic compound characterized by its complex structure, which includes an amine group and a dichlorophenyl moiety. Its molecular formula is C13H18Cl2N2OC_{13}H_{18}Cl_2N_2O and it has a molecular weight of approximately 289.20 g/mol. This compound features a 3-methylbutanamide backbone, which contributes to its biological activity and potential applications in medicinal chemistry.

The reactivity of 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the carbonyl group in the amide can engage in hydrolysis under acidic or basic conditions. Additionally, the presence of the dichlorophenyl group may influence electrophilic aromatic substitution reactions.

Research indicates that 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide exhibits significant biological activity, particularly in pharmacological contexts. Its structural components suggest potential interactions with neurotransmitter systems, possibly influencing central nervous system functions. Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide typically involves multi-step organic reactions:

  • Formation of the amine: The initial step may involve the alkylation of an appropriate amine with 2,4-dichlorobenzyl chloride.
  • Amidation: The resulting intermediate is then reacted with 3-methylbutanoic acid or its derivatives to form the final amide product.
  • Purification: The compound can be purified through recrystallization or chromatography techniques to obtain a high purity product.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships within related chemical classes.

Interaction studies involving 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide focus on its binding affinity with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, which could lead to insights into its pharmacological effects and therapeutic applications.

When comparing 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide with similar compounds, several notable analogs emerge:

Compound NameStructure FeaturesUnique Aspects
N-ethyl-N-methylbutan-2-amineSimpler amine structure without aromatic ringsLacks the dichlorophenyl moiety
2-butyl-N-(4-chlorobenzyl)amineContains a chlorobenzyl groupDifferent alkyl chain length
N,N-diethyl-3-methylbutanamideDiethyl substitution instead of ethylVariations in alkyl substituents

These comparisons highlight the unique presence of the dichlorophenyl group in 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide, which may contribute to its distinctive biological activity and potential therapeutic applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.0952687 g/mol

Monoisotopic Mass

302.0952687 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types